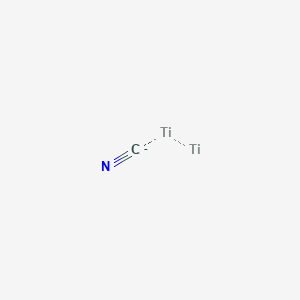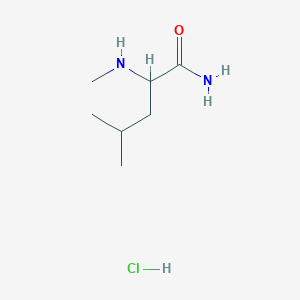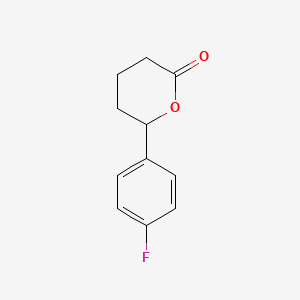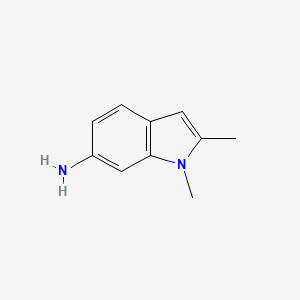
2'-O-methyladenosine-5'-triphosphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2’-O-methyladenosine-5’-triphosphate is a modified form of adenosine triphosphate (ATP) where the ribose sugar is methylated at the 2’-O position. This modification enhances the stability of the resulting RNA strand against base hydrolysis and nuclease cleavage . It is commonly used in various biochemical and molecular biology applications, particularly in studies involving RNA synthesis and stability.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2’-O-methyladenosine-5’-triphosphate typically involves the methylation of adenosine triphosphate at the 2’-O position of the ribose sugar. This can be achieved through chemical synthesis using methylating agents under controlled conditions. The reaction conditions often require the use of protecting groups to ensure selective methylation and to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of 2’-O-methyladenosine-5’-triphosphate involves large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. The process includes steps such as purification through high-performance liquid chromatography (HPLC) to achieve the desired product quality .
化学反应分析
Types of Reactions
2’-O-methyladenosine-5’-triphosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the triphosphate group or the adenine base.
Substitution: The methyl group at the 2’-O position can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and methylating agents like methyl iodide. The reactions are typically carried out under controlled temperatures and pH to ensure specificity and efficiency .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized nucleotides, while substitution reactions can produce various methylated or functionalized derivatives .
科学研究应用
2’-O-methyladenosine-5’-triphosphate has a wide range of applications in scientific research:
作用机制
The mechanism of action of 2’-O-methyladenosine-5’-triphosphate involves its incorporation into RNA molecules during transcription. The methylation at the 2’-O position enhances the stability of the RNA strand by protecting it from enzymatic degradation and base hydrolysis. This modification also affects the interaction of the RNA with various proteins and enzymes, influencing processes such as RNA splicing, transport, and translation .
相似化合物的比较
Similar Compounds
2’-O-methyladenosine-5’-monophosphate: Similar to 2’-O-methyladenosine-5’-triphosphate but with a single phosphate group.
2’-O-methyl-N6-methyladenosine-5’-triphosphate: Another modified ATP analog with additional methylation at the N6 position of the adenine base.
Uniqueness
2’-O-methyladenosine-5’-triphosphate is unique due to its specific methylation at the 2’-O position, which provides enhanced stability to RNA molecules. This makes it particularly valuable in applications where RNA stability is critical, such as in the development of RNA-based therapeutics and vaccines .
属性
分子式 |
C11H18N5O13P3 |
|---|---|
分子量 |
521.21 g/mol |
IUPAC 名称 |
[[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-methoxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C11H18N5O13P3/c1-25-8-7(17)5(2-26-31(21,22)29-32(23,24)28-30(18,19)20)27-11(8)16-4-15-6-9(12)13-3-14-10(6)16/h3-5,7-8,11,17H,2H2,1H3,(H,21,22)(H,23,24)(H2,12,13,14)(H2,18,19,20)/t5-,7-,8-,11-/m1/s1 |
InChI 键 |
OARVGPYQJRLYFE-IOSLPCCCSA-N |
手性 SMILES |
CO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
规范 SMILES |
COC1C(C(OC1N2C=NC3=C(N=CN=C32)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(R)-1-{(S)-2-[DI(1-Naphthyl)phosphino]ferrocenyl}ethyldi-tert.-butylphosphine](/img/structure/B12436155.png)

![3-Oxa-6-azabicyclo[3.1.1]heptan-1-yl 4-methylbenzenesulfonate](/img/structure/B12436172.png)


![3-(4-Chloro-3-methoxyphenyl)-5-[(4-methoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B12436207.png)
![methyl (4aR,7S)-7-(acetyloxy)-5-(benzoyloxy)-4a-hydroxy-7-methyl-1-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-1H,5H,6H,7aH-cyclopenta[c]pyran-4-carboxylate](/img/structure/B12436208.png)
![1-Boc-3-([(3-trifluoromethyl-phenyl)-amino]-methyl)-pyrrolidine](/img/structure/B12436214.png)

![4-[(4-fluorophenyl)methylidene]-2,3-dihydro-1H-acridine-9-carboxylic Acid](/img/structure/B12436227.png)



